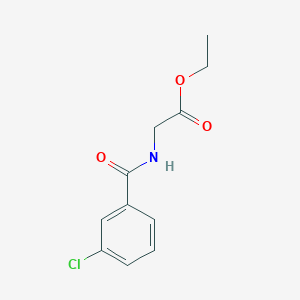

![molecular formula C17H11N3O2 B4536245 5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4536245.png)

5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

“5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry. It has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Applications De Recherche Scientifique

Anticancer Research

This compound has been identified as a potential scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor properties . Its derivatives have been studied for their ability to inhibit various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The structure-activity relationship of these derivatives provides insights into designing new selective and effective anticancer agents .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, including the subject compound, exhibit antimicrobial properties. This makes them valuable in the search for new antibiotics and treatments for bacterial infections. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein function .

CNS Depressive and Anticonvulsant Effects

Derivatives of this compound have shown central nervous system (CNS) depressive and anticonvulsant effects. This suggests potential applications in the development of treatments for neurological disorders such as epilepsy .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of pyrido[2,3-d]pyrimidines make them candidates for the development of new pain relief medications. They may work by reducing the production of inflammatory mediators or by direct action on pain receptors .

Hypotensive Effects

Some derivatives of this compound class have been shown to possess hypotensive properties, indicating potential use in managing high blood pressure and related cardiovascular conditions .

Antihistamine Properties

The antihistamine effects of pyrido[2,3-d]pyrimidines suggest their use in treating allergic reactions. They may act by blocking histamine receptors or inhibiting the release of histamine from mast cells .

Neurotropic Properties

Research has indicated that certain derivatives have neurotropic properties, which could be beneficial in treating neurodegenerative diseases or in neuroprotection strategies .

Prophylaxis and Therapy of Cerebral Ischemia

There is evidence that fused pyridine ring systems, such as those found in pyrido[2,3-d]pyrimidines, can be used for the prophylaxis and therapy of cerebral ischemia. This application is particularly relevant for stroke prevention and treatment .

Mécanisme D'action

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that 5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione may interact with its targets, inhibiting their activity and thus affecting cell signaling pathways .

Biochemical Pathways

Similar compounds have been shown to impact pathways related to cell growth and proliferation, such as the pi3k/akt/mtor pathway .

Result of Action

Similar compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Propriétés

IUPAC Name |

5-naphthalen-2-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-14-13(7-8-18-15(14)19-17(22)20-16)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZJAPCXLJHHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=NC=C3)NC(=O)NC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4536164.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4536167.png)

![methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4536189.png)

![N-(2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4536203.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4536204.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4536205.png)

![4-(difluoromethyl)-1-ethyl-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4536210.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4536217.png)

![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4536229.png)

![N-[2-(aminocarbonyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4536246.png)